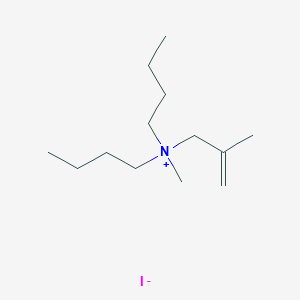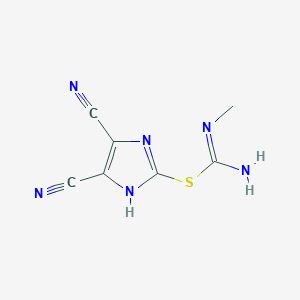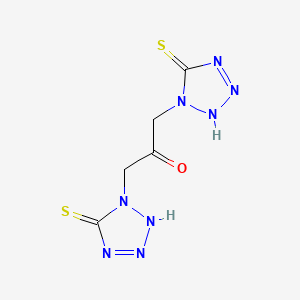
2-ethyl-5-methyl-1H-imidazole;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methyl-1H-imidazole;phosphoric acid is a compound that combines the heterocyclic structure of imidazole with the acidic properties of phosphoric acid. Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. They are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is carried out under mild conditions and can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods
Industrial production of imidazoles often involves large-scale batch or continuous processes. These methods may use catalysts such as nickel or copper to facilitate the cyclization of amido-nitriles or other precursors . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated imidazoles .
Scientific Research Applications
2-Ethyl-5-methyl-1H-imidazole;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Precursor to various pharmaceuticals, including antibiotics and antifungal agents.
Industry: Utilized in the production of dyes, pigments, and epoxy curing agents.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-1H-imidazole involves its ability to coordinate with metal ions and participate in various biochemical pathways. The nitrogen atoms in the imidazole ring can bind to metal ions, forming stable complexes that are crucial in many biological processes . This coordination ability makes it a valuable ligand in both biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Used in the synthesis of nitroimidazole antibiotics.
1-Methylimidazole: Involved in the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
2-Ethyl-4-methylimidazole: Used as a building block for active ingredients and in epoxy curing.
Uniqueness
2-Ethyl-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination with phosphoric acid enhances its acidity and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
62695-47-0 |
|---|---|
Molecular Formula |
C18H33N6O4P |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole;phosphoric acid |
InChI |
InChI=1S/3C6H10N2.H3O4P/c3*1-3-6-7-4-5(2)8-6;1-5(2,3)4/h3*4H,3H2,1-2H3,(H,7,8);(H3,1,2,3,4) |
InChI Key |
QXOSEFYUKWXMFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)C.CCC1=NC=C(N1)C.CCC1=NC=C(N1)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)

![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)

![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)

![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester](/img/structure/B14519929.png)

![N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline](/img/structure/B14519944.png)
![Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-](/img/structure/B14519946.png)
![Dimethyl [(methylamino)methyl]phosphonate](/img/structure/B14519950.png)
